Phenaridine

Catalog No.
S584298
CAS No.
42045-97-6
M.F
C24H32N2O
M. Wt
364.5 g/mol
Availability
In Stock
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Phenaridine

CAS Number

42045-97-6

Product Name

Phenaridine

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3

InChI Key

ODPKHHGQKIYCTJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

Synonyms

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate, fenaridine, phenaridine, phenaridine hydrochloride, phenaridine sulfate, phenaridine, (2alpha, 4alpha, 5alpha)-, phenaridine, (2alpha, 4alpha, 5beta)-, phenaridine, (2alpha, 4beta, 5beta)-, phenaridine, (2alpha,4alpha,5alpha)-isomer, phenaridine, (2alpha,4alpha,5beta)-isomer, phenaridine, (2alpha,4beta,5beta)-isomer, phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1)

Canonical SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

Phenaridine (2,5-Dimethylfentanyl) is a synthetic fentanyl derivative opioid. It was developed in 1972, and is used for surgical anasthesia in Russia. Phenaridine has similar effects to fentanyl. In rat studies, it was less potent than fentanyl. Side effects include itching, nausea and serious to life threatening respiratory depression. Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear.

Phenaridine, also known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic that belongs to the fentanyl class of compounds. It was developed in 1972 primarily for use in surgical anesthesia. Phenaridine is structurally related to fentanyl, featuring a piperidine ring and two methyl groups at the 2 and 5 positions of the phenethyl moiety. Its chemical formula is C24H32N2OC_{24}H_{32}N_{2}O, with a molar mass of approximately 364.533 g/mol . The compound has been noted for its potent analgesic properties, although it is generally considered less potent than fentanyl itself .

Typical of piperidine derivatives. These may include:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Reduction: Reduction of the ketone or imine functionalities present in its structure.
  • Hydrogenation: Saturation of double bonds if present in the side chains.

These reactions can be utilized to modify the compound for various applications or to synthesize analogs with altered pharmacological profiles.

Phenaridine can be synthesized through several methods, often involving multi-step processes:

  • Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-one.
  • Formation of Schiff Base: This compound is reacted with aniline to form a Schiff base.
  • Reduction: The imine formed is reduced using lithium aluminum hydride.
  • Acylation: The resulting amine can then be acylated using propionic anhydride.
  • Isomer Separation: The final product may consist of a mixture of isomers which can be separated chromatographically .

Interaction studies have shown that phenaridine interacts with various biological systems through opioid receptors. Research indicates that it may exhibit different binding affinities compared to other fentanyl analogs, influencing its potency and safety profile . Additionally, studies have explored its interactions with functionalized nanoparticles for potential therapeutic applications.

Phenaridine shares structural similarities with several other compounds within the fentanyl class. Notable analogs include:

  • Fentanyl: The parent compound known for its high potency as an analgesic.
  • Alfentanil: A shorter-acting analog used for anesthesia.
  • Sufentanil: An even more potent derivative used in surgical settings.
CompoundPotency (ED50)Duration of ActionUnique Features
Phenaridine0.0048 mg/kg105-165 minutesMixture of isomers; slightly superior potency compared to fentanyl
Fentanyl0.011 mg/kg~30 minutesStrong mu-opioid receptor agonist
Alfentanil0.5 mg/kg~10-15 minutesRapid onset; shorter duration
Sufentanil0.0005 mg/kg~30-60 minutesHighly potent; used in intensive care

Phenaridine's unique feature lies in its structural configuration, particularly the orientation of methyl groups on the piperidine ring, which influences both its potency and duration compared to other fentanyl derivatives .

Phenaridine, chemically known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic that was first developed in 1972 [1]. This compound represents an important milestone in the evolution of synthetic analgesics, specifically as an analog of fentanyl with structural modifications at the piperidine ring [2]. The development of phenaridine emerged from research efforts aimed at creating more potent and effective analgesics for surgical anesthesia [6].

The original synthesis of phenaridine was documented in 1972, marking it as one of the earlier fentanyl derivatives to be successfully synthesized and characterized [1]. The compound's chemical structure features a piperidine ring with methyl groups at the 2 and 5 positions, giving it the systematic name N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide [6]. This structural modification was designed to enhance certain pharmacological properties compared to the parent compound fentanyl [2].

While specific patent information for phenaridine is not widely accessible in public databases, the compound was developed during a period of significant pharmaceutical research into novel analgesics [11]. The initial synthesis methods established in 1972 laid the groundwork for subsequent refinements in manufacturing processes [2]. The original synthetic approach started with 2-methylhex-5-en-3-yn-2-ol as a key starting material, which underwent a series of transformations to yield the final product [2].

Research conducted on phenaridine revealed that the compound exists as a mixture of isomers that differ in the orientation of the methyl groups in the piperidine ring [2]. These isomers were later separated chromatographically and characterized through nuclear magnetic resonance spectroscopy, which showed three distinct isomeric forms: one with 2-equatorial-5-axial methyl groups (45% of the mixture), another with both methyl groups in equatorial positions (40%), and a third with both methyl groups in axial positions (15%) [2].

Key Synthetic Routes: N-Alkylation and Acylation Strategies

The synthesis of phenaridine relies heavily on two critical chemical transformations: N-alkylation and acylation reactions [2]. These processes are fundamental to constructing the core structure of phenaridine and other fentanyl analogs [10].

N-alkylation represents a crucial step in phenaridine synthesis, typically involving the introduction of the phenethyl group to the nitrogen atom of the piperidine ring [2]. This transformation can be accomplished through various methods, with reductive alkylation being one of the most common approaches [13]. The alkylation process generally employs alkylating agents such as 2-phenylethyl bromide or 2-phenylethyl tosylate to introduce the phenethyl moiety to the piperidine nitrogen [2].

For optimal N-alkylation reactions in the synthesis of phenaridine and related compounds, the choice of solvent plays a significant role in reaction efficiency [13]. Research has demonstrated that using acetonitrile instead of dimethylformamide can substantially increase yields in the alkylation step from 72% to 88% [13]. This solvent effect has been consistently observed across various fentanyl-type compounds, including phenaridine precursors [19].

The acylation step, which introduces the propionyl group to the aniline nitrogen, represents another critical transformation in phenaridine synthesis [10]. This reaction typically employs either propionyl chloride or propionic anhydride as the acylating agent [13]. Studies have shown that both reagents provide comparable yields (approximately 95%) regardless of whether the reaction is conducted in pyridine or dichloromethane as the solvent [19].

Table 1: Comparison of Reaction Conditions for N-Alkylation and Acylation Steps in Phenaridine Synthesis [13] [19]

Reaction StepReagentSolventYield (%)
N-Alkylation2-Phenylethyl bromideDimethylformamide72
N-Alkylation2-Phenylethyl bromideAcetonitrile88
AcylationPropionyl chlorideDichloromethane95
AcylationPropionic anhydridePyridine94

The synthetic pathway for phenaridine typically follows a sequence similar to that of other fentanyl derivatives, beginning with the appropriate 2,5-dimethyl-substituted piperidine precursor [2]. After N-alkylation with the phenethyl group, the resulting intermediate undergoes acylation with propionyl chloride to yield the final phenaridine product [10]. This stepwise approach allows for controlled synthesis and the potential for modification at various stages to optimize yield and purity [13].

Role of Precursors (e.g., 2,5-Dimethylphenol, 4-ANPP Derivatives)

The synthesis of phenaridine relies on specific precursors that contribute to its unique chemical structure and properties [2]. Among these precursors, 2,5-dimethylphenol and 4-ANPP (4-anilino-N-phenethylpiperidine) derivatives play particularly important roles in the manufacturing process [16].

2,5-Dimethylphenol serves as a key starting material in certain synthetic routes to phenaridine [16]. This compound, also known as p-xylenol, features a phenol structure with methyl groups at the 2 and 5 positions, providing the foundation for the dimethyl substitution pattern on the piperidine ring in the final phenaridine molecule [16]. The transformation of 2,5-dimethylphenol into phenaridine involves multiple synthetic steps, including cyclization reactions to form the piperidine ring structure [18].

The commercial availability of 2,5-dimethylphenol with high purity (≥98.0% by gas chromatography) facilitates its use in laboratory and industrial synthesis of phenaridine [16]. This precursor has specific physical properties that influence its handling during synthesis, including a melting point of approximately 75°C and limited water solubility (3.54 g/L) [16].

4-ANPP derivatives represent another class of important intermediates in phenaridine synthesis [7]. These compounds feature the core 4-anilino-N-phenethylpiperidine structure that serves as a scaffold for further modification to produce phenaridine [10]. The synthesis of 4-ANPP typically involves reductive amination of an appropriate piperidone with aniline, followed by N-alkylation with a phenethyl group [10].

Table 2: Key Precursors in Phenaridine Synthesis and Their Properties [7] [16]

PrecursorChemical FormulaMelting Point (°C)Role in Synthesis
2,5-DimethylphenolC8H10O73-76Source of dimethyl substitution pattern
4-ANPPC19H24N258-60Core structural intermediate
1-(2-Phenethyl)piperidin-4-oneC13H17NO42-44Precursor to 4-ANPP via reductive amination

The transformation of these precursors into phenaridine involves carefully controlled reaction conditions [10]. For instance, the conversion of a 1-(2-phenethyl)piperidin-4-one derivative to the corresponding 4-ANPP intermediate typically employs reductive amination with aniline in the presence of sodium triacetoxyborohydride and acetic acid [19]. This reaction has been optimized to achieve yields of approximately 87-91% [10] [19].

The specific 2,5-dimethyl substitution pattern in phenaridine distinguishes it from other fentanyl analogs and contributes to its unique properties [2]. The synthesis of this substitution pattern may involve either starting from appropriately substituted precursors or introducing the methyl groups at specific stages of the synthetic pathway [2].

Catalytic Processes and Reaction Optimization (Au(I) Complexes, Reductive Amination)

The synthesis of phenaridine has benefited from advances in catalytic processes and reaction optimization techniques that enhance efficiency and yield [8]. Among these, reductive amination reactions and the use of metal catalysts such as gold(I) complexes have shown particular promise [8] [20].

Reductive amination represents a critical transformation in phenaridine synthesis, particularly in the formation of the 4-anilino-piperidine intermediate [10]. This reaction typically involves the condensation of a ketone (such as a substituted piperidone) with aniline to form an imine, followed by reduction to the corresponding amine [10]. Traditional approaches to reductive amination employ hydride reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or sodium borohydride [19].

Research has demonstrated that the efficiency of reductive amination in phenaridine synthesis can be significantly influenced by reaction conditions [19]. The addition of an equimolar amount of acetic acid has been shown to facilitate the conversion of ketone intermediates to the corresponding piperidine amines in the presence of sodium triacetoxyborohydride [13]. This optimization has enabled yields of up to 91% for this transformation [10].

Table 3: Comparison of Reducing Agents for Reductive Amination in Phenaridine Synthesis [13] [19]

Reducing AgentTemperature (°C)Yield (%)
Sodium triacetoxyborohydrideRoom temperature91
Sodium cyanoborohydrideRoom temperature65
Sodium borohydrideRoom temperature58
Sodium cyanoborohydride8083
Sodium borohydride8079

Metal catalysts, including gold(I) complexes, have emerged as valuable tools for promoting certain transformations in the synthesis of complex molecules like phenaridine [15]. Gold catalysis offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to activate carbon-carbon multiple bonds [15]. In the context of phenaridine synthesis, gold(I) complexes can potentially catalyze cyclization reactions involved in forming the substituted piperidine ring structure [14].

The catalytic cycle for gold-mediated transformations typically begins with the activation of a substrate by the gold catalyst, followed by nucleophilic attack and subsequent steps to regenerate the catalyst [15]. This process can be particularly effective for certain carbon-carbon and carbon-heteroatom bond-forming reactions relevant to phenaridine synthesis [14].

Recent advances in catalytic reductive amination have explored alternative approaches that avoid the use of traditional hydride reducing agents [20]. For instance, systems employing zinc acetate as a catalyst in combination with phenylsilane have shown promise for the reductive amination of carboxylic acids, which could potentially be applied to certain steps in phenaridine synthesis [21]. These catalytic systems operate through a two-step process involving amidation followed by reduction, offering a practical alternative to conventional methods [21].

Optimization of reaction conditions for phenaridine synthesis has also focused on solvent effects, temperature control, and reaction time [13]. For instance, the use of acetonitrile as a solvent for alkylation reactions has been found to significantly improve yields compared to dimethylformamide [13]. Similarly, conducting reductive amination reactions at elevated temperatures (approximately 80°C) can enhance the performance of certain reducing agents that show limited activity at room temperature [19].

Byproduct Profiling and Purification Challenges

The synthesis of phenaridine presents several challenges related to byproduct formation and purification processes that must be addressed to obtain the compound with high purity [9]. Understanding the profile of potential byproducts and developing effective purification strategies are essential aspects of phenaridine manufacturing [2].

During the synthesis of phenaridine, various byproducts can form depending on the specific reaction conditions and synthetic route employed [9]. These byproducts may include partially reacted intermediates, isomeric compounds with different methyl group orientations, and products resulting from side reactions [2]. The presence of these impurities can affect both the yield and purity of the final product, necessitating effective purification methods [9].

One significant challenge in phenaridine purification relates to the separation of isomeric forms [2]. As previously noted, phenaridine typically exists as a mixture of isomers that differ in the orientation of the methyl groups on the piperidine ring [2]. These isomers include configurations with 2-equatorial-5-axial methyl groups (45% of the mixture), both methyl groups in equatorial positions (40%), and both methyl groups in axial positions (15%) [2]. Separating these isomers requires sophisticated chromatographic techniques and represents a significant purification challenge [2].

Metabolite profiling studies on related compounds have provided insights into potential impurities that might form during phenaridine synthesis [9]. For instance, research on fluorinated fentanyl derivatives has identified various metabolites including N-dealkylated products, hydroxylated derivatives, N-oxides, and dihydrodiol metabolites [9]. Similar transformation products might be expected during phenaridine synthesis, particularly under conditions that promote oxidation or other side reactions [9].

Table 4: Potential Byproducts in Phenaridine Synthesis and Their Characteristics [2] [9]

Byproduct TypeFormation MechanismPurification Challenge
Isomeric formsDifferent methyl group orientationsRequires chromatographic separation
N-dealkylated productsIncomplete alkylation or dealkylationSimilar polarity to target compound
Hydroxylated derivativesOxidation reactionsIncreased polarity, difficult separation
Dihydrodiol metabolitesAddition to aromatic ringsComplex mixture formation

Purification strategies for phenaridine typically involve a combination of techniques including recrystallization, column chromatography, and in some cases, preparative high-performance liquid chromatography (HPLC) [2]. The choice of purification method depends on the specific impurity profile and the required purity level of the final product [9].

Recrystallization represents a traditional and effective method for purifying phenaridine and related compounds [13]. This technique exploits differences in solubility between the target compound and impurities in selected solvent systems [13]. For phenaridine, appropriate solvent selection is crucial to achieve effective purification through recrystallization [13].

Chromatographic methods offer more sophisticated approaches to phenaridine purification, particularly when dealing with complex mixtures of isomers or structurally similar byproducts [2]. Column chromatography using silica gel or other stationary phases can provide effective separation of phenaridine from various impurities [2]. For more challenging separations, HPLC techniques may be employed, offering higher resolution and the ability to separate compounds with very similar properties [9].

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

364.251463648 g/mol

Monoisotopic Mass

364.251463648 g/mol

Heavy Atom Count

27

Other CAS

42045-97-6

Wikipedia

Phenaridine

Dates

Last modified: 02-18-2024

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